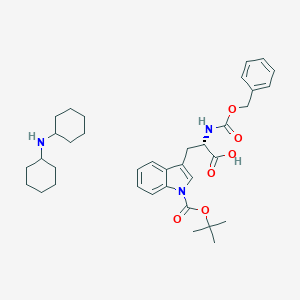

z-Trp(boc)-oh.dcha

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

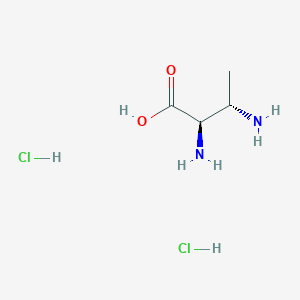

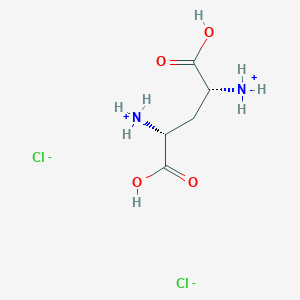

Z-Trp(Boc)-OH.DCHA is a compound used in proteomics research . It is also known as Nα-Z-N(in)-Boc-L-tryptophan (dicyclohexylammonium) salt .

Synthesis Analysis

The synthesis of Z-Trp(Boc)-OH.DCHA involves the reaction of L-tryptophan with a reagent such as di-tert-butyl dicarbonate (Boc2O) or benzyloxycarbonyl chloride (Cbz-Cl) to form the corresponding protected amino acid, N-Boc-L-tryptophan or N-Cbz-L-tryptophan . This protected amino acid is then reacted with methyl chloroformate (MeOCOCl) .Molecular Structure Analysis

The empirical formula of Z-Trp(Boc)-OH.DCHA is C24H26N2O6 · C12H23N . The molecular weight is 619.79 . The SMILES string representation is C1CCC(CC1)NC2CCCCC2.CC©©OC(=O)n3cc(CC@HOCc4ccccc4)C(O)=O)c5ccccc35 .Physical And Chemical Properties Analysis

Z-Trp(Boc)-OH.DCHA is a solid compound . It should be stored at room temperature .Wissenschaftliche Forschungsanwendungen

“z-Trp(boc)-oh.dcha” is a type of protected amino acid . The “Z” (or “Cbz”) stands for “carboxybenzyl”, which is a protecting group used in organic chemistry . The “Trp” stands for tryptophan, an essential amino acid. The “boc” stands for “tert-butyloxycarbonyl”, another common protecting group. The “oh” indicates the presence of a hydroxyl group, and “dcha” stands for “dicyclohexylamine”, a type of amine.

Protected amino acids like “z-Trp(boc)-oh.dcha” are often used in peptide synthesis . The protecting groups prevent unwanted side reactions from occurring during the synthesis process. Once the desired peptide chain is formed, the protecting groups can be removed under specific conditions.

One specific application of “z-Trp(boc)-oh.dcha” can be found in the synthesis of novel anti-proliferative agents . In this study, a series of compounds were synthesized using “z-Trp(boc)-oh.dcha” as a starting material. The resulting compounds were then tested for their ability to inhibit the proliferation of cancer cells .

-

Peptide Synthesis

- “z-Trp(boc)-oh.dcha” is often used in peptide synthesis . The protecting groups prevent unwanted side reactions from occurring during the synthesis process. Once the desired peptide chain is formed, the protecting groups can be removed under specific conditions .

- The methods of application involve adding the protected amino acid to the growing peptide chain in the presence of a coupling agent. The reaction conditions are carefully controlled to ensure that only the desired peptide bond is formed .

- The outcomes of this application include the successful synthesis of peptides, which can be used in various fields of research, including drug discovery and protein structure determination .

-

Synthesis of Anti-Proliferative Agents

- As mentioned earlier, “z-Trp(boc)-oh.dcha” can be used as a starting material in the synthesis of novel anti-proliferative agents . These compounds can potentially inhibit the proliferation of cancer cells .

- The methods of application involve various organic synthesis techniques, including coupling reactions, deprotection steps, and purification procedures .

- The outcomes of this application include the production of potential anti-cancer agents, which can be further tested for their efficacy and safety .

-

Efficient Hydrolysis of Protected Amino Esters

- “z-Trp(boc)-oh.dcha” can be used in studies investigating efficient methods for the hydrolysis of protected amino esters . This research could lead to improved methods for peptide synthesis .

- The methods of application involve reacting the protected amino ester with a specific reagent under controlled conditions, and then analyzing the products of the reaction .

- The outcomes of this application include the development of improved methods for peptide synthesis, which could have wide-ranging implications in the field of medicinal chemistry .

-

Synthesis of Modified Amino Acids

- “z-Trp(boc)-oh.dcha” can be used in the synthesis of modified amino acids . These modified amino acids can be used in structure-activity relationship (SAR) studies, which are important in drug discovery .

- The methods of application involve various organic synthesis techniques, including coupling reactions, deprotection steps, and purification procedures .

- The outcomes of this application include the production of modified amino acids, which can be used in various fields of research, including drug discovery and protein structure determination .

-

Efficient Hydrolysis of Protected Amino Esters

- “z-Trp(boc)-oh.dcha” can be used in studies investigating efficient methods for the hydrolysis of protected amino esters . This research could lead to improved methods for peptide synthesis .

- The methods of application involve reacting the protected amino ester with a specific reagent under controlled conditions, and then analyzing the products of the reaction .

- The outcomes of this application include the development of improved methods for peptide synthesis, which could have wide-ranging implications in the field of medicinal chemistry .

-

Protection of Amino Groups

- “z-Trp(boc)-oh.dcha” can be used in the protection of amino groups . Protecting groups are essential in organic synthesis as they prevent unwanted reactions from occurring during the synthesis process .

- The methods of application involve adding the protecting group to the amino group under specific conditions .

- The outcomes of this application include the successful protection of amino groups, which can be used in various fields of research, including drug discovery and protein structure determination .

Safety And Hazards

The safety data sheet for a similar compound, Z-TRP-OME, suggests that if inhaled, the person should be moved to fresh air. If not breathing, artificial respiration should be given . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

Relevant Papers The relevant papers retrieved do not provide additional information on Z-Trp(Boc)-OH.DCHA .

Eigenschaften

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O6.C12H23N/c1-24(2,3)32-23(30)26-14-17(18-11-7-8-12-20(18)26)13-19(21(27)28)25-22(29)31-15-16-9-5-4-6-10-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-12,14,19H,13,15H2,1-3H3,(H,25,29)(H,27,28);11-13H,1-10H2/t19-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQVAJPBCWSLMH-FYZYNONXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H49N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

z-Trp(boc)-oh.dcha | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B556880.png)